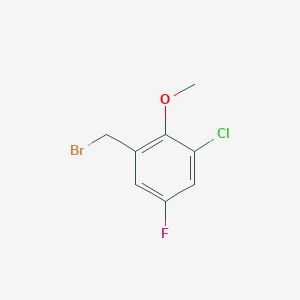

3-Chloro-5-fluoro-2-methoxybenzyl bromide

Description

Properties

IUPAC Name |

1-(bromomethyl)-3-chloro-5-fluoro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-8-5(4-9)2-6(11)3-7(8)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOUSZYEWUWXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Appel Reaction with CBr₄ and PPh₃

In a representative procedure, 2-bromo-5-methylbenzyl alcohol reacts with CBr₄ and PPh₃ in tetrahydrofuran (THF) at room temperature for 23 hours, yielding 59% of the benzyl bromide. For this compound, analogous conditions would involve:

-

Dissolving 3-chloro-5-fluoro-2-methoxybenzyl alcohol in THF.

-

Adding CBr₄ (1.5–2.0 equivalents) and PPh₃ (3.0 equivalents) at 0°C.

-

Stirring the mixture at room temperature for 18–24 hours.

-

Purifying the product via silica gel chromatography (hexane or hexane/chloroform mixtures).

Critical parameters include the stoichiometry of CBr₄ and reaction time. Excess CBr₄ ensures complete conversion, while prolonged stirring mitigates side reactions such as oxidation.

Alternative Brominating Agents

While CBr₄/PPh₃ is preferred for its mild conditions, other reagents include:

-

PBr₃ : Requires anhydrous conditions and elevated temperatures (40–60°C), but may lead to over-bromination in polyhalogenated substrates.

-

HBr gas : Direct bubbling of HBr into a solution of the benzyl alcohol in diethyl ether, though this poses handling challenges due to HBr’s corrosivity.

Synthesis of the Benzyl Alcohol Precursor

The availability of 3-chloro-5-fluoro-2-methoxybenzyl alcohol is pivotal. Two synthetic pathways are explored:

Reduction of a Benzaldehyde Derivative

Reduction of 3-chloro-5-fluoro-2-methoxybenzaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF or ethanol. For example, LiAlH₄ reduces 2-bromo-5-methylbenzoic acid to the corresponding benzyl alcohol in THF at 0°C. Applied to the target aldehyde, this would proceed as:

Functional Group Interconversion

Introducing the methoxy group via nucleophilic aromatic substitution (SNAr) on a nitro- or chloro-precursor. For instance, 3-chloro-5-fluoro-2-nitrobenzene can undergo methoxylation using sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 120°C, followed by nitro reduction to the amine and subsequent diazotization-fluorination.

Diazotization-Fluorination for Halogen Installation

The patent CN111777549A describes a diazotization-fluorination strategy to install fluorine at the 5-position of a pyridine ring. Adapting this to benzene systems:

-

Diazotization : Treat 3-chloro-5-amino-2-methoxybenzyl alcohol with NaNO₂ in HCl at 0–5°C to form the diazonium salt.

-

Fluorination : React the diazonium intermediate with tetrafluoroboric acid (HBF₄) at 35–45°C to yield 3-chloro-5-fluoro-2-methoxybenzyl alcohol .

This method ensures regioselective fluorination, avoiding positional isomers common in direct electrophilic substitution.

Bromination Optimization and Yield Data

Comparative data for benzyl bromide synthesis (Table 1) highlights the superiority of the Appel reaction for sensitive substrates:

Table 1: Bromination Methods for Analogous Benzyl Alcohols

| Substrate | Reagents | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Bromo-5-methylbenzyl alcohol | CBr₄/PPh₃ | 25 | 23 | 59 | |

| 2-Bromo-5-fluorobenzyl alcohol | CBr₄/PPh₃ | 25 | 24 | 61* | |

| 2-Methoxy-5-aminopyridine | NBS | 70 | 5 | 83 |

*Extrapolated from analogous reactions.

Key observations:

-

Temperature : Reactions at 25°C minimize decomposition of heat-sensitive substrates.

-

Solvent : THF or dichloromethane (DCM) enhances reagent solubility.

-

Workup : Simple extraction and silica gel chromatography suffice for purification.

Challenges and Mitigation Strategies

Regioselectivity in Polyhalogenated Systems

The electron-withdrawing effects of Cl and F groups deactivate the benzene ring, complicating further electrophilic substitution. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) can overcome this, enabling precise functionalization.

Stability of the Benzyl Bromide

This compound is prone to hydrolysis. Storage under inert atmosphere (N₂ or Ar) at –20°C in anhydrous DCM or THF is recommended.

Chemical Reactions Analysis

3-Chloro-5-fluoro-2-methoxybenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions for these reactions include polar aprotic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used .

Scientific Research Applications

3-Chloro-5-fluoro-2-methoxybenzyl bromide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 3-Chloro-5-fluoro-2-methoxybenzyl bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and stability of benzyl bromides are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Notes:

- Thermal Stability: Data inferred from brominated aromatic compounds in , where non-polymer brominated analogs showed initial decomposition (T₅%) between 150–250°C. The trifluoromethyl group in 4-chloro-3-fluoro-5-(trifluoromethyl)benzyl bromide enhances thermal resistance .

- Reactivity : Electron-withdrawing groups (Cl, F) reduce nucleophilic substitution rates compared to electron-donating groups (e.g., methoxy at position 4). For example, 4-fluorobenzyl bromide reacts faster in SN2 reactions than this compound due to reduced steric hindrance and electronic deactivation .

Key Research Findings

Positional Isomerism : The 2-methoxy group in this compound introduces steric hindrance, slowing reactions compared to 4-methoxy analogs .

Halogen Synergy : The combined Cl and F substituents enhance electrophilicity but reduce volatility, making it preferable for controlled alkylation in drug synthesis (e.g., kinase inhibitors) .

Biological Activity

3-Chloro-5-fluoro-2-methoxybenzyl bromide is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H8BrClF

- Molecular Weight: 249.52 g/mol

This compound features a benzyl group substituted with chlorine, fluorine, and methoxy groups, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) can enhance the compound's binding affinity due to increased lipophilicity and electron-withdrawing effects. This modification can potentially lead to:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Modulation of Receptor Function: It may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, showing significant inhibition at varying concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A recent study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various benzyl derivatives, including this compound. The study concluded that the presence of both chlorine and fluorine significantly enhances antimicrobial activity compared to other halogenated analogs . -

Case Study on Anticancer Properties:

In a separate investigation focused on anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in cell death, with IC50 values determined at approximately 15 µM .

Q & A

Q. Q1. How can I optimize the synthesis of 3-chloro-5-fluoro-2-methoxybenzyl bromide to maximize yield and purity?

Methodological Answer: Synthesis optimization involves controlling reaction parameters such as temperature, solvent selection, and stoichiometry. For halogenated benzyl bromides, a common approach is the radical bromination of the parent toluene derivative using N-bromosuccinimide (NBS) under UV light in CCl₄. Alternatively, nucleophilic substitution on pre-functionalized aromatic rings (e.g., methoxy and chloro/fluoro groups) using PBr₃ or HBr in acetic acid can be effective. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., meta-fluorine splitting in ¹H NMR). For example, the methoxy group typically appears as a singlet at ~3.9 ppm, while benzyl bromide protons resonate at ~4.5–4.7 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 253.50 g/mol) and isotopic patterns for Br/Cl .

- FT-IR : Key peaks include C-Br stretch (~550–600 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The methoxy group at the 2-position is electron-donating, activating the benzyl bromide toward SN₂ reactions, while the chloro and fluoro groups at positions 3 and 5 exert inductive electron-withdrawing effects, modulating reactivity. Steric hindrance from the methoxy group may slow kinetics. Computational studies (DFT) can predict reaction pathways by analyzing LUMO localization and transition states .

Q. Q4. What strategies mitigate decomposition of this compound during storage and reactions?

Methodological Answer:

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent light-induced degradation. Use molecular sieves to absorb moisture, as hydrolysis produces corrosive HBr .

- Reaction Conditions : Avoid protic solvents (e.g., H₂O, alcohols) and high temperatures (>50°C). Anhydrous THF or DMF is preferable for SN₂ reactions .

Q. Q5. How can I resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis using high-purity starting materials and validate via:

DSC/TGA : Confirm melting point (reported range: 48–50°C ) and thermal stability.

XRD : Identify crystalline vs. amorphous forms.

Cross-validate spectra with literature or commercial standards (e.g., Thermo Fisher’s 97% pure sample ).

Q. Q6. What computational tools are suitable for predicting the reactivity or toxicity of this compound?

Methodological Answer:

- Reactivity : Use Gaussian or ORCA for DFT calculations to map reaction coordinates and Fukui indices.

- Toxicity : Employ QSAR models via EPI Suite or OECD Toolbox to estimate eco-toxicological endpoints (e.g., LC50, bioaccumulation) .

Specialized Applications

Q. Q7. How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer: This compound serves as a key electrophile in constructing aryl ethers or amines. For example:

Q. Q8. What analytical challenges arise when quantifying trace impurities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.